

C004019: A Selective Tau Protein Degradator for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: C004019

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The intracellular accumulation of hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders, collectively known as tauopathies.[1][2] Targeting tau for removal from cells represents a promising therapeutic strategy.[1] **C004019** is a novel small-molecule Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of tau protein.[1][2] This document provides a comprehensive technical overview of **C004019**, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

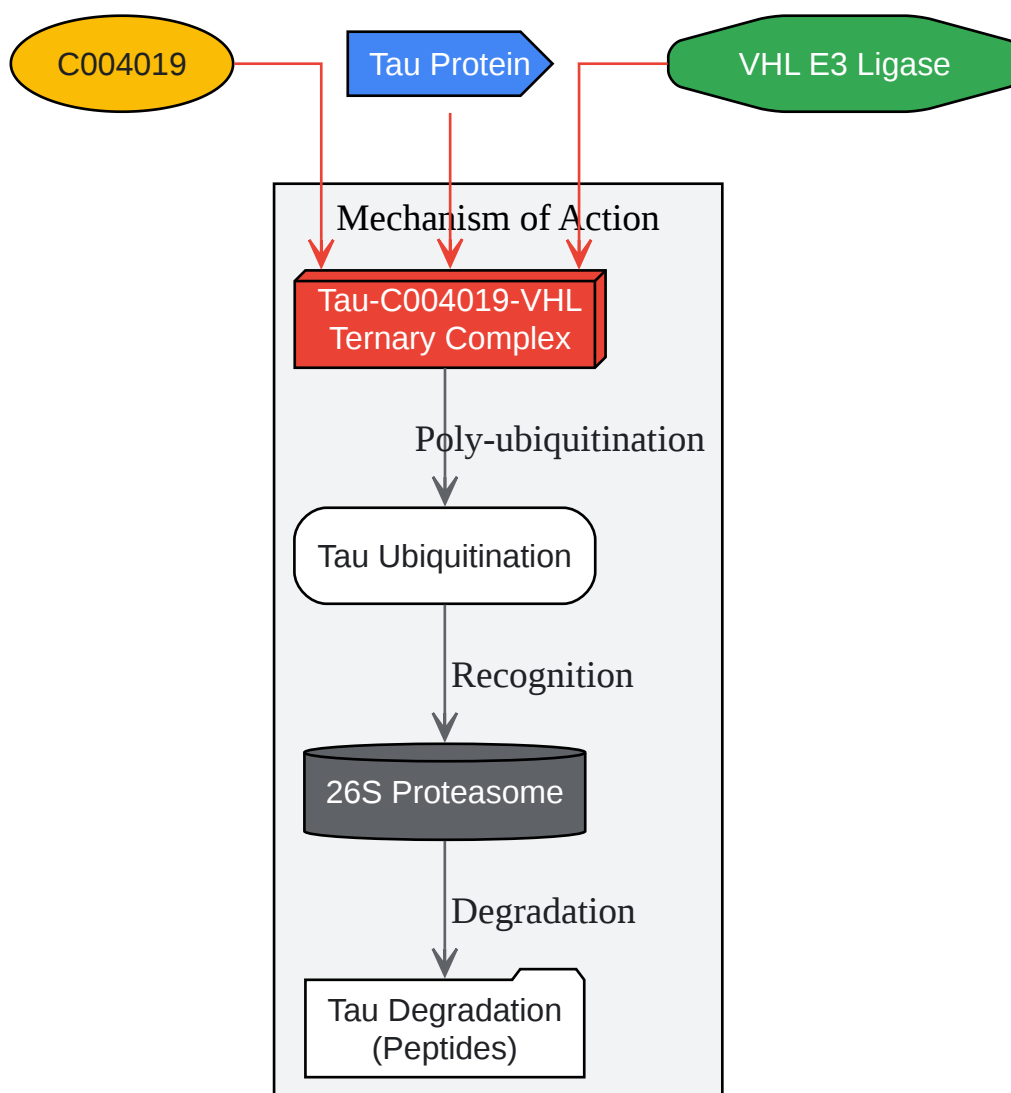
C004019 is a heterobifunctional molecule with a molecular mass of 1,035.29 daltons.[1][2] It is composed of three key components: a ligand that binds to the tau protein, a recruiter for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1][3] By simultaneously binding to both tau and VHL, **C004019** facilitates the formation of a ternary complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[1][4] This targeted protein degradation approach offers a catalytic and potent method for clearing pathogenic tau.[5]

Mechanism of Action

C004019 operates through the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for degrading unwanted or misfolded proteins.[6] The mechanism can be summarized in the following steps:

- Ternary Complex Formation: **C004019**, being cell-permeable, enters the neuron and simultaneously binds to a tau protein and the VHL E3 ubiquitin ligase.[1] This proximity-inducing action is the foundational step of its PROTAC functionality.[5]
- Tau Ubiquitination: The formation of the Tau-**C004019**-VHL ternary complex brings the E3 ligase into close proximity with tau. This allows for the efficient transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the tau protein.[1]
- Proteasomal Degradation: The polyubiquitinated tau is then recognized as a substrate for the 26S proteasome.[4] The proteasome unfolds and degrades the tagged tau protein into small peptides, effectively clearing it from the cell.[6]
- Catalytic Cycle: After inducing degradation, **C004019** is released and can bind to another tau protein and VHL molecule, initiating a new cycle of degradation.[5] This catalytic nature allows for sustained tau clearance at sub-stoichiometric concentrations.[1]

The following diagram illustrates the signaling pathway of **C004019**-mediated tau degradation.



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Caption: **C004019** mechanism of action.

Quantitative Data Presentation

The efficacy of **C004019** has been quantified in both in vitro cellular models and in vivo animal models. The following tables summarize the key performance data.

Table 1: In Vitro Activity of C004019

Parameter	Cell Line	Value	Conditions	Reference
DC ₅₀	HEK293-hTau	7.85 nM	24-hour treatment	[7]
D _{max}	HEK293-hTau	>90%	10-20 µM, 24-hour treatment	[7]
Cell Viability	HEK293-hTau	No significant change	Up to 100 µM for 24 hours	[7]

Table 2: In Vivo Pharmacokinetics of C004019 in C57BL/6 Mice

Parameter	Route	Dose	Value	Unit	Reference
C _{max} (Plasma)	Subcutaneous	3 mg/kg	185	ng/mL	[7]
T _{max} (Plasma)	Subcutaneous	3 mg/kg	0.25	h	[7]
T _{1/2} (Plasma)	Subcutaneous	3 mg/kg	2.15	h	[7]
C _{max} (Brain)	Subcutaneous	3 mg/kg	1.6	ng/g	[7]
T _{max} (Brain)	Subcutaneous	3 mg/kg	0.5	h	[7]
T _{1/2} (Brain)	Subcutaneous	3 mg/kg	2.87	h	[7]

Table 3: In Vivo Efficacy of C004019 in Mouse Models

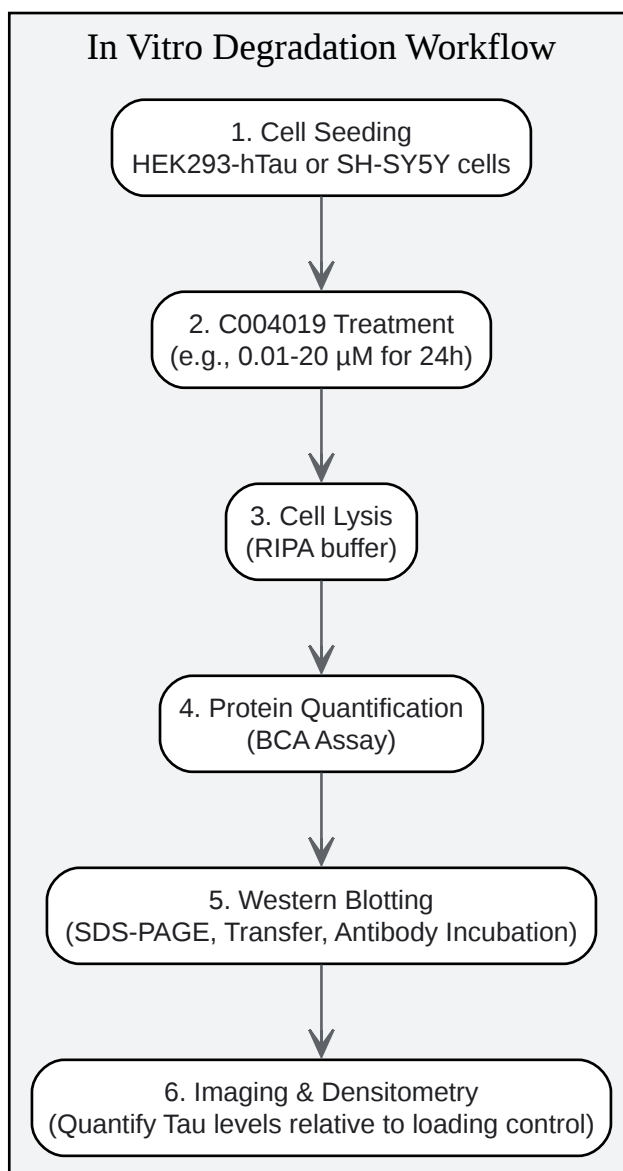
Mouse Model	Treatment	Brain Region	% Tau Reduction (vs. Vehicle)	Reference
Wild-type (4-month-old)	3 mg/kg SC, single dose (48h)	Hippocampus	~60%	[7]
Wild-type (4-month-old)	3 mg/kg SC, single dose (48h)	Cortex	~50%	[7]
hTau Transgenic	3 mg/kg SC, 5 doses (once/6 days)	Hippocampus	~50% (Total Tau), ~60% (p-Tau)	[7]
3xTg-AD (9.5-month-old)	3 mg/kg SC, 5 doses (once/6 days)	Hippocampus	~40% (Soluble Tau), ~50% (p-Tau)	[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize **C004019**.

Cell Culture and In Vitro Tau Degradation Assay

This protocol describes the assessment of **C004019**'s ability to degrade tau in cultured cells.



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Caption: Experimental workflow for in vitro tau degradation.

1. Cell Lines:

- HEK293 cells stably expressing wild-type full-length human tau (HEK293-hTau).^[7]
- SH-SY5Y human neuroblastoma cells (endogenously express human tau).^[7]

2. Culture Conditions:

- Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

3. Treatment Protocol:

- Cells are seeded in 6-well plates.
- After reaching 70-80% confluency, cells are treated with various concentrations of **C004019** (e.g., 0.01 µM to 20 µM) or vehicle (DMSO) for 24 hours.[8]
- For proteasome inhibition experiments, cells are pre-treated with 10 µM MG132 for 4-6 hours before adding **C004019**. [7]

4. Western Blotting:

- Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Protein concentration is determined using a BCA protein assay kit.
- Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibodies: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBST.
 - Total Tau (Tau5): Mouse mAb
 - Phospho-Tau (pS396, pS404, etc.): Rabbit pAb
 - β-Actin (Loading Control): Mouse mAb
- Secondary Antibodies: After washing with TBST, the membrane is incubated with HRP-conjugated anti-mouse or anti-rabbit IgG for 1 hour at room temperature.

- Detection: Bands are visualized using an enhanced chemiluminescence (ECL) kit and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.[7]

Co-Immunoprecipitation (Co-IP) for Tau-VHL Interaction

This protocol is used to confirm that **C004019** induces the formation of the Tau-VHL complex.

1. Cell Treatment and Lysis:

- HEK293-hTau cells are treated with **C004019** (e.g., 20 μ M) or vehicle for 6 hours.[9]
- Cells are lysed in a non-denaturing IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.

2. Immunoprecipitation:

- Cell lysates are pre-cleared with Protein A/G agarose beads.
- The pre-cleared supernatant is incubated with an anti-Tau antibody (or anti-VHL) overnight at 4°C with gentle rotation.
- Protein A/G agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.

3. Washing and Elution:

- The beads are washed 3-5 times with ice-cold IP lysis buffer to remove non-specific binding.
- The immune complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

4. Western Blot Analysis:

- The eluates are analyzed by Western blotting as described above, using antibodies against VHL and Tau to detect the co-precipitated proteins. An increase in the VHL signal in the Tau IP from **C004019**-treated cells indicates complex formation.[7]

In Vivo Tau Degradation in Mouse Models

This protocol outlines the procedure for evaluating **C004019**'s efficacy in vivo.

1. Animal Models:

- Wild-type C57BL/6 mice.[\[7\]](#)
- hTau transgenic mice.[\[7\]](#)
- 3xTg-AD mice.[\[7\]](#)

2. Administration of **C004019**:

- Intracerebroventricular (ICV) Infusion: Mice are anesthetized, and **C004019** (e.g., 5 μ L of a 200 μ M solution) is infused into the lateral ventricle.[\[7\]](#)
- Subcutaneous (SC) Injection: **C004019** is formulated in a suitable vehicle (e.g., 20% HP- β -CD in saline) and administered via subcutaneous injection at doses of 3 mg/kg or 15 mg/kg.[\[7\]](#)

3. Study Design:

- Single-Dose Study: Animals receive a single dose of **C004019**, and brain tissues (hippocampus and cortex) are collected at various time points (e.g., 24h, 48h) post-injection.[\[7\]](#)
- Multiple-Dose Study: Animals receive repeated doses (e.g., 3 mg/kg, once every 6 days for a total of 5 doses).[\[7\]](#)

4. Tissue Processing and Analysis:

- At the end of the study, mice are euthanized, and brains are rapidly dissected on ice.
- The hippocampus and cortex are homogenized in lysis buffer.
- Protein extracts are prepared, and tau levels (total, phosphorylated, soluble, and insoluble fractions) are analyzed by Western blotting as described in the in vitro protocol.[\[7\]](#)

5. Behavioral and Synaptic Function Assessment:

- Cognitive function is assessed using tests such as the Morris water maze and novel object recognition.
- Synaptic plasticity is evaluated through electrophysiology (e.g., long-term potentiation measurements) and Golgi staining to analyze dendritic spine density.[1]

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